molecular formula C7H7BrF2N2O2 B13927949 ethyl 3-bromo-5-(difluoromethyl)-1H-pyrazole-4-carboxylate

ethyl 3-bromo-5-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13927949
M. Wt: 269.04 g/mol
InChI Key: DKXAGXVTYJSRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom, two fluorine atoms, and an ethyl ester group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-5-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting product is then esterified using ethanol and a catalyst like sulfuric acid to obtain the ethyl ester derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Scientific Research Applications

Ethyl 3-bromo-5-(difluoromethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s bromine and difluoromethyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both bromine and difluoromethyl groups on the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7BrF2N2O2

Molecular Weight

269.04 g/mol

IUPAC Name

ethyl 3-bromo-5-(difluoromethyl)-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C7H7BrF2N2O2/c1-2-14-7(13)3-4(6(9)10)11-12-5(3)8/h6H,2H2,1H3,(H,11,12)

InChI Key

DKXAGXVTYJSRPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1Br)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.